molecular formula C19H12ClFN4O2 B2689936 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396633-49-0

1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2689936
CAS RN: 1396633-49-0
M. Wt: 382.78
InChI Key: GLNUCQKYTPRRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H12ClFN4O2 and its molecular weight is 382.78. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated methods for synthesizing novel compounds that incorporate elements of the chemical structure , which have shown promising antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities, indicating that compounds with similar structural motifs exhibit good to moderate antimicrobial activity against various pathogens (Bayrak et al., 2009).

Anti-Cancer Potential

Another area of interest is the compound's potential anticancer activity. Novel fluoro-substituted compounds, including those structurally related to the query compound, have been synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to standard drugs. This suggests a possible application in developing new therapeutic agents for cancer treatment (Hammam et al., 2005).

Optical Properties

The synthesis and optical properties of compounds containing 1,3,4-oxadiazole derivatives, including those with similar structural features to the query compound, have been explored. These compounds exhibit strong absorption in the UV-Vis spectra and show potential for applications in materials science, particularly in photoluminescent materials (Liu et al., 2015).

Molecular Target Identification

The discovery and characterization of novel compounds as agonists for specific receptors have also been reported. This includes the identification of kinase inhibitors as novel GPR39 agonists through small-molecule-based screening, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. Such findings expand the understanding of molecular targets and the potential for developing new therapeutic agents (Sato et al., 2016).

Antianxiety Activity

The antianxiety activity of pyridine derivatives synthesized from 2-chloro-6-hydrazino-isonicotinic acid hydrazide, including compounds with structural similarities to the query compound, has been evaluated. These studies have shown that many of the synthesized compounds exhibit good antianxiety activity, comparable to diazepam, indicating potential applications in developing new treatments for anxiety disorders (Amr et al., 2008).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O2/c20-15-4-1-5-16(21)14(15)11-25-10-2-3-13(19(25)26)18-23-17(24-27-18)12-6-8-22-9-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNUCQKYTPRRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.